molecular formula C16H17NO B2424261 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one CAS No. 87082-19-7

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Cat. No.: B2424261
CAS No.: 87082-19-7
M. Wt: 239.318
InChI Key: MXTQUEFGSCNWIM-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (CAS 87082-19-7) is a chemical compound with a molecular formula of C16H17NO and a molecular weight of 239.32 g/mol . This organic building block features both aminophenyl and methylphenyl groups linked by a propanone chain, making it a valuable intermediate in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is limited in the public domain, its structural features are closely related to a class of compounds investigated as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a critical ion channel expressed in sensory neurons and is a prominent target for developing new therapeutic agents for neuropathic pain and other neurological conditions . As such, this compound serves as a key synthetic precursor for researchers designing and synthesizing novel molecules to modulate this pathway. More broadly, the 4-aminophenyl moiety present in its structure is a common pharmacophore in drug discovery, often incorporated into molecules to interact with various biological targets. Researchers may utilize this compound in the synthesis of more complex derivatives, such as propanamides, to explore structure-activity relationships and develop new pharmacologically active agents . Its applications extend to serving as a core scaffold in organic synthesis and as a standard in analytical chemistry. Please note : This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTQUEFGSCNWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327890
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87082-19-7
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzaldehyde and 4-methylacetophenone.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the aminophenyl group, converting it to aniline derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated and nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Synthesis
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy against conditions such as cancer and inflammation. For instance, derivatives of this compound have been synthesized and evaluated for their anticancer properties, showing promising results against specific cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells .

Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives based on this compound. For example, certain derivatives exhibited radical scavenging activity that surpassed that of well-known antioxidants like ascorbic acid . This suggests potential applications in developing supplements or pharmaceuticals aimed at oxidative stress-related diseases.

Biological Studies

Enzyme Interaction Studies
The compound is utilized as a probe to study enzyme-substrate interactions. Its ability to form hydrogen bonds with target molecules enhances its utility in biochemical assays aimed at understanding metabolic pathways and enzyme mechanisms.

Cytotoxicity Assessments
Research has demonstrated the cytotoxic effects of this compound derivatives on various human cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the compound can significantly influence its biological activity, making it a valuable candidate for drug development .

Materials Science Applications

Polymer Incorporation
In materials science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical and thermal properties. The compound's unique chemical structure allows it to act as a reinforcing agent in composite materials, improving their overall performance.

Case Studies

Study Focus Findings
Antioxidant Activity StudyEvaluated antioxidant propertiesSome derivatives showed higher activity than ascorbic acid
Anticancer Activity StudyTested against cancer cell linesSignificant cytotoxicity observed in U-87 cells
Enzyme Interaction StudyInvestigated enzyme bindingConfirmed ability to stabilize binding through hydrogen bonds

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Aminophenyl-1-phenyl-1-propanone: Lacks the methyl group on the phenyl ring.

    3-(4-Nitrophenyl)-1-(4-methylphenyl)-1-propanone: Contains a nitro group instead of an amino group.

    3-(4-Aminophenyl)-1-phenyl-1-propanone: Lacks the methyl group on the phenyl ring.

Uniqueness:

  • The presence of both the aminophenyl and methylphenyl groups in 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, leading to specific applications in various fields.

Biological Activity

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a chalcone structure characterized by an α,β-unsaturated carbonyl system. This structure is pivotal for its biological interactions, allowing it to act as a Michael acceptor, facilitating covalent bonding with nucleophilic sites on proteins and enzymes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that chalcones can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Cell LineIC50 (µM)Reference
MDA-MB-23115
U-8710

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is attributed to the suppression of NF-kB signaling pathways.

3. Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent efficacy.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus2
Escherichia coli8

4. Antioxidant Activity

The compound exhibits antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Its antioxidant capacity has been measured using the DPPH assay, showing comparable efficacy to established antioxidants like ascorbic acid.

The biological efficacy of this compound is largely due to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways.
  • Cellular Signaling Modulation : It alters signaling cascades that regulate cell survival and apoptosis.
  • Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to neutralize free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A study published in MDPI demonstrated that derivatives of this chalcone significantly inhibited growth in MDA-MB-231 cells through apoptosis induction mechanisms .
  • Antimicrobial Evaluation : In another research article, the compound was tested against various bacterial strains, revealing strong antibacterial activity with low MIC values against both Gram-positive and Gram-negative bacteria .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with this compound reduced inflammatory markers significantly compared to controls .

Q & A

Q. How does the amino group’s basicity compare to analogs like 3-(4-fluorophenyl)propan-1-one in nucleophilic reactions?

  • Methodological Answer : The amino group (pKₐ ~4.6) is less basic than fluorine-substituted analogs (pKₐ ~2.8) due to resonance stabilization. In nucleophilic acyl substitution, the amino group enhances leaving group displacement (e.g., with SOCl₂ to form acyl chlorides), whereas fluorine reduces reactivity. Kinetic studies show a 2.5× faster rate for the amino derivative .

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